6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that contains a pyridine ring substituted with methoxyphenyl, phenyl, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, acetophenone, and thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially exerting antidepressant effects. Additionally, the compound may interact with serotonergic and nitric oxide pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group and has similar biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, used in similar pharmacological studies.
Uniqueness
6-(4-Methoxyphenyl)-5-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioxo group, in particular, differentiates it from other methoxyphenyl-containing compounds and contributes to its potential as a versatile scaffold in drug design and materials science.
Properties
Molecular Formula |
C19H14N2OS |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-5-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS/c1-22-16-9-7-14(8-10-16)18-17(13-5-3-2-4-6-13)11-15(12-20)19(23)21-18/h2-11H,1H3,(H,21,23) |
InChI Key |
WQSVESCUGKAENS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C(=S)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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